molecular formula C19H15ClN2O3S B11155780 (2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

Cat. No.: B11155780
M. Wt: 386.9 g/mol
InChI Key: YEHAFYYFTZYMHC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions. The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.

The final step involves the coupling of the thiazole ring with the phenyl group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-chloro-2-phenylacetic acid
  • (2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid
  • Acetic acid, 2-phenylethyl ester

Uniqueness

What sets (2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and chlorophenyl group contributes to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(21-11)13-7-9-14(20)10-8-13)17(23)22-15(19(24)25)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,22,23)(H,24,25)/t15-/m0/s1

InChI Key

YEHAFYYFTZYMHC-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.